molecular formula C26H25FN2O2 B10925144 4-ethyl-1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

4-ethyl-1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B10925144
M. Wt: 416.5 g/mol
InChI Key: AHYVPOXHJMSGFY-UHFFFAOYSA-N
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Description

4-ethyl-1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the ethyl group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Attachment of the 3-fluorobenzyl group: This step involves the nucleophilic substitution reaction of a suitable benzyl halide with the pyrazole derivative.

    Addition of the methoxyphenyl groups: The methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions using methoxybenzene derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and Friedel-Crafts alkylation or acylation for introducing alkyl or acyl groups.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated/aroylated products.

Scientific Research Applications

4-ethyl-1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of fluorobenzyl and methoxyphenyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-1-(3-chlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole
  • 4-ethyl-1-(3-bromobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole
  • 4-ethyl-1-(3-methylbenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Uniqueness

4-ethyl-1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H25FN2O2

Molecular Weight

416.5 g/mol

IUPAC Name

4-ethyl-1-[(3-fluorophenyl)methyl]-3,5-bis(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C26H25FN2O2/c1-4-24-25(19-9-6-12-22(15-19)30-2)28-29(17-18-8-5-11-21(27)14-18)26(24)20-10-7-13-23(16-20)31-3/h5-16H,4,17H2,1-3H3

InChI Key

AHYVPOXHJMSGFY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=CC(=CC=C3)F)C4=CC(=CC=C4)OC

Origin of Product

United States

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